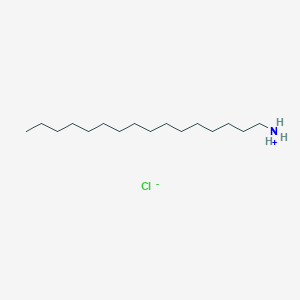
Hexadecylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Hexadecylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexadecylamine with hydrochloric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the crystallization of the salt from methanol .
化学反应分析
Hexadecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: It is generally stable and does not undergo significant oxidation or reduction under normal conditions.
Reactivity with Strong Oxidizers and Reducing Agents: It is incompatible with many strong oxidizers and reducing agents, such as metal hydrides and organometallics.
科学研究应用
Hexadecylammonium chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of hexadecylammonium chloride is primarily based on its cationic nature. It adsorbs onto the surface of bacterial cells, diffuses through the cell wall, and disrupts the cytoplasmic membrane, leading to cell lysis . This property makes it an effective antimicrobial agent.
相似化合物的比较
Hexadecylammonium chloride is part of the broader class of quaternary ammonium compounds (QACs). Similar compounds include:
- Dodecyltrimethylammonium chloride
- Trimethyloctadecylammonium chloride
- Benzyldimethylthis compound
Compared to these compounds, this compound is unique due to its specific alkyl chain length, which influences its surface-active properties and antimicrobial efficacy .
生物活性
Hexadecylammonium chloride (HAC) is a quaternary ammonium compound (QAC) that exhibits significant biological activity, particularly as an antimicrobial agent. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is a cationic surfactant known for its broad-spectrum antimicrobial properties. It is commonly used in various applications, including disinfectants, preservatives, and as a component in formulations aimed at enhancing solubility and stability of active ingredients.
Antimicrobial Activity
HAC demonstrates potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The effectiveness of HAC can be attributed to its ability to disrupt bacterial membranes, leading to cell lysis.
The primary mechanism through which HAC exerts its antimicrobial activity involves:
- Membrane Disruption : The long hydrophobic alkyl chain (C16) facilitates insertion into the lipid bilayer of microbial membranes, disrupting membrane integrity and function.
- Electrostatic Interactions : The positive charge of HAC interacts with the negatively charged components of bacterial membranes, enhancing penetration.
- Biofilm Disruption : HAC has been shown to reduce biofilm formation in various bacterial strains, which is crucial for preventing chronic infections.
Case Studies and Research Findings
Several studies highlight the biological activity of HAC:
- Antibacterial Efficacy : A study demonstrated that HAC exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 63 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Biofilm Studies : Research indicated that HAC could disrupt preformed biofilms of S. aureus, highlighting its potential use in clinical settings to manage biofilm-associated infections .
- Cytotoxicity Assessments : In vitro toxicity studies have shown that HAC does not significantly harm mammalian cells at therapeutic dosages, indicating a favorable safety profile for potential applications .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 16 | 64 |
| Pseudomonas aeruginosa | 63 | >100 |
Table 2: Effects on Biofilm Formation
| Treatment | Biofilm Reduction (%) |
|---|---|
| Control | 0 |
| HAC (32 µM) | 35 |
Interaction with Biological Systems
Research has also explored the effects of HAC on cellular mechanisms beyond antimicrobial activity:
- Lipid Metabolism : Studies indicate that QACs like HAC can influence lipid and cholesterol homeostasis by interacting with nuclear receptors involved in lipid metabolism . This interaction may have implications for understanding the broader biological effects of HAC beyond its antimicrobial properties.
- Protein Interaction : In a study involving HL60 promyelocyte cell lines, HAC was utilized as a cationic detergent for protein solubilization, illustrating its role in biochemical applications .
属性
CAS 编号 |
1602-97-7 |
|---|---|
分子式 |
C16H36ClN |
分子量 |
277.9 g/mol |
IUPAC 名称 |
hexadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
InChI 键 |
ZWGTVKDEOPDFGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[NH3+].[Cl-] |
规范 SMILES |
CCCCCCCCCCCCCCCCN.Cl |
Key on ui other cas no. |
1602-97-7 |
相关CAS编号 |
143-27-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















